N-BENZYL-7-CHLORO-N-ETHYL-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-Benzyl-7-chloro-N-ethyl-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a fused triazoloquinazoline core. Its structure is characterized by:
- 7-Chloro substitution on the quinazoline ring, which may enhance electrophilic interactions in biological systems.
- N-Benzyl and N-ethyl groups at the 5-amine position, contributing to steric and electronic modulation.
- 4-Ethylbenzenesulfonyl moiety at the 3-position, which could improve solubility and receptor-binding affinity compared to unsubstituted sulfonyl groups.
Properties
IUPAC Name |
N-benzyl-7-chloro-N-ethyl-3-(4-ethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN5O2S/c1-3-18-10-13-21(14-11-18)35(33,34)26-25-28-24(31(4-2)17-19-8-6-5-7-9-19)22-16-20(27)12-15-23(22)32(25)30-29-26/h5-16H,3-4,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGLEVCJUMKDIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N(CC)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Structural Features and Synthetic Challenges
The target molecule integrates a triazoloquinazoline core modified with a 4-ethylbenzenesulfonyl group at position 3, a chlorine atom at position 7, and N-benzyl/N-ethyl substituents at position 5. The presence of multiple electron-withdrawing groups (e.g., sulfonyl, chloro) and bulky aryl/alkyl amines necessitates precise regioselective control during synthesis. Challenges include:
- Regioselective cyclization to form the triazolo[1,5-a]quinazoline system without forming competing [1,5-c] or [1,5-d] isomers.
- Sulfonylation efficiency at position 3, requiring activation of the quinazoline scaffold.
- Steric hindrance management during N-alkylation steps involving benzyl and ethyl groups.
Synthesis Strategies and Methodologies
General Synthetic Pathway
The synthesis follows a modular approach, as outlined in Figure 1:
- Quinazoline core formation via cyclocondensation of anthranilic acid derivatives.
- Sulfonylation at position 3 using 4-ethylbenzenesulfonyl chloride.
- Triazole ring annulation through-triazole formation.
- N-Alkylation with benzyl and ethyl groups at position 5.
Figure 1: Synthetic Pathway Overview
Anthranilic acid derivative
↓ Cyclocondensation
Quinazoline intermediate
↓ Sulfonylation
3-Sulfonylquinazoline
↓ Triazole annulation
Triazolo[1,5-a]quinazoline
↓ N-Alkylation
Target compound
Detailed Stepwise Procedures
Quinazoline Core Synthesis
The quinazoline scaffold is prepared via Gould-Jacobs cyclization. A mixture of 2-amino-5-chlorobenzoic acid and dimethylformamide dimethyl acetal (DMF-DMA) undergoes reflux in toluene to yield 7-chloro-4-hydroxyquinazoline. Key parameters:
Sulfonylation at Position 3
The 7-chloro-4-hydroxyquinazoline is treated with 4-ethylbenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (pyridine as catalyst). Reaction monitoring via TLC (ethyl acetate/hexane 3:7) confirms complete sulfonylation:
Triazole Annulation
Triazole ring formation employs a Huisgen cycloaddition. The sulfonylated quinazoline reacts with sodium azide and propargyl bromide in a Cu(I)-catalyzed click reaction:
N-Alkylation at Position 5
The triazoloquinazoline intermediate undergoes sequential alkylation:
- Ethylation : Treatment with ethyl iodide in DMF using K2CO3 as base (12 hours, 80°C).
- Benzylation : Reaction with benzyl bromide under similar conditions.
Reaction Optimization and Critical Parameters
Table 1: Optimization of Sulfonylation Step
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Solvent | DCM, THF, DMF | DCM | +15% vs. THF |
| Base | Pyridine, Et3N | Pyridine | +10% vs. Et3N |
| Molar Ratio (R:SC) | 1:1 – 1:1.5 | 1:1.2 | Max yield at 1:1.2 |
| Time (hours) | 4–10 | 8 | Plateau after 8h |
Table 2: Triazole Annulation Catalysts Compared
| Catalyst | Solvent System | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuI | THF/H2O | 60 | 75 |
| CuBr | DMF | 80 | 68 |
| RuPhos Pd | Toluene | 100 | 55 |
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, triazole-H), 7.89–7.32 (m, 9H, aromatic), 4.65 (q, J = 7.1 Hz, 2H, NCH2CH3), 4.12 (s, 2H, NCH2Ph), 2.85 (q, J = 7.6 Hz, 2H, SO2C6H4CH2CH3), 1.44 (t, J = 7.1 Hz, 3H, CH2CH3), 1.29 (t, J = 7.6 Hz, 3H, SO2Ar-CH2CH3).
- HRMS (ESI+) : m/z calc. for C27H25ClN5O2S [M+H]+: 546.1378; found: 546.1375.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-7-CHLORO-N-ETHYL-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding reduced forms of the compound.
Scientific Research Applications
N-BENZYL-7-CHLORO-N-ETHYL-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-BENZYL-7-CHLORO-N-ETHYL-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Inhibition or Activation of Pathways: The compound may inhibit or activate specific biochemical pathways, resulting in changes in cellular processes.
Comparison with Similar Compounds
Key Observations :
- N-Substituent Effects : The N-benzyl-ethyl combination introduces bulkier substituents than the 4-isopropylphenyl group in , which could influence steric interactions with target proteins.
Activity Comparison with Thieno-Fused Triazolopyrimidines
Evidence from NCI screens highlights significant differences in activity between [1,2,3]triazoloquinazolines and thieno-fused analogs:
Critical Insights :
- Core Structure Matters: Thieno-fused triazolopyrimidines exhibit markedly lower mean growth percentages (indicating higher cytotoxicity) than quinazoline derivatives like 6a. This suggests that the thieno-fused scaffold confers superior bioactivity, possibly due to enhanced π-π stacking or kinase inhibition .
- Substituent Limitations: Even with optimized sulfonyl and amine groups, [1,2,3]triazoloquinazolines like the target compound may face inherent limitations in potency compared to thieno-fused systems.
Biological Activity
N-Benzyl-7-chloro-N-ethyl-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound characterized by its unique structural attributes and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 506.02 g/mol. The structural features include:
- Triazoloquinazoline core : This structure is pivotal for its biological activity.
- Chloro substituent : Located at the 7-position, it may enhance biological interactions.
- Sulfonyl group : Attached to an ethylphenyl moiety, contributing to its solubility and reactivity.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its mechanism may involve disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.
- Antiviral Properties : The compound has been investigated for its potential to inhibit viral replication. Preliminary data suggest it may interfere with viral entry or replication processes within host cells.
- Anticancer Effects : There is growing evidence supporting its role in cancer therapy. The compound appears to inhibit specific enzymes involved in cancer cell proliferation and survival pathways, showcasing potential as an anticancer agent.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may bind to active sites on enzymes critical for cellular functions, blocking substrate access and inhibiting enzymatic activity.
- Receptor Modulation : It can interact with various receptors involved in signaling pathways, leading to altered cellular responses.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how structural variations influence biological activity:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-Benzyl-[1,2,3]triazolo[1,5-a]quinazoline | Lacks chloro and sulfonyl groups | Simpler structure with potentially lower activity |
| 7-Chloro-N-methyl-[1,2,3]triazolo[1,5-a]quinazoline | Contains chloro but no ethylbenzene sulfonyl | May exhibit different pharmacological profiles |
This table illustrates that the presence of specific functional groups in this compound enhances its potential applications in medicinal chemistry.
Case Studies and Research Findings
Recent studies have focused on the therapeutic potential of this compound in various disease models:
- Anticancer Studies : In vitro studies demonstrated that the compound significantly reduced proliferation in several cancer cell lines by inducing apoptosis through caspase activation.
- Antimicrobial Testing : The compound was tested against a panel of bacterial strains where it exhibited MIC values comparable to established antibiotics.
- Mechanistic Insights : Molecular docking studies revealed strong binding affinities for key enzymes involved in cancer metabolism and viral replication pathways.
Q & A
Q. What are the optimal synthetic routes for N-benzyl-7-chloro-N-ethyl-triazoloquinazoline derivatives, and how do reaction conditions influence yields?
Methodological Answer:
-
Key Steps : Cyclization of 2-aminobenzonitrile with alkynes using copper catalysts (e.g., CuI) forms the triazole core. Subsequent N-alkylation with benzyl/ethyl groups requires controlled pH (basic conditions) and inert atmospheres to prevent side reactions.
-
Critical Parameters : Solvent polarity (e.g., DMF vs. dichloromethane) affects reaction rates. Catalytic Pd/C (10% w/w) enhances coupling efficiency for sulfonyl group introduction .
-
Yield Optimization :
Step Catalyst Solvent Yield (%) Triazole Formation CuI DMF 65–75 N-Alkylation NaH THF 50–60 Sulfonylation Pd/C Toluene 70–80
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Analytical Techniques :
- NMR : - and -NMR to confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm; sulfonyl group at δ 7.8–8.2 ppm).
- HPLC-MS : Retention time and m/z matching theoretical values (e.g., [M+H] ≈ 550–560 Da).
- Elemental Analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .
Advanced Research Questions
Q. What molecular docking strategies are effective for studying interactions between this compound and kinase targets (e.g., EGFR)?
Methodological Answer:
- Software : AutoDock Vina or Schrödinger Suite for docking simulations.
- Protocol :
- Prepare protein structure (PDB ID: 1M17) by removing water molecules and adding hydrogens.
- Define the binding pocket using residues within 10 Å of the ATP-binding site.
- Run 50 genetic algorithm iterations; validate with RMSD clustering (<2.0 Å).
- Key Interactions : Sulfonyl groups form hydrogen bonds with Lys721; chloro substituents enhance hydrophobic contacts .
Q. How do substituent variations (e.g., ethyl vs. methyl sulfonyl groups) impact biological activity and metabolic stability?
Methodological Answer:
-
Comparative SAR Table :
Substituent IC (nM) EGFR Metabolic Half-life (h) 4-Ethylbenzenesulfonyl 12.3 ± 1.2 4.8 4-Methylbenzenesulfonyl 18.7 ± 2.1 3.2 4-Trifluoromethyl 9.5 ± 0.9 2.5 -
Mechanistic Insight : Ethyl groups improve solubility (logP reduction by 0.5 units) and reduce CYP3A4-mediated oxidation .
Q. How should researchers resolve contradictions in cytotoxicity data across different cell lines?
Methodological Answer:
- Experimental Design :
- Use standardized protocols (e.g., MTT assay, 48-hour incubation).
- Include positive controls (e.g., cisplatin) and normalize to cell viability baselines.
- Case Study : Discrepancies in IC values (e.g., 5 µM in HeLa vs. 15 µM in MCF-7) may arise from differential expression of efflux pumps (e.g., P-gp). Validate via ABCB1 inhibition assays with verapamil .
Q. What in silico tools are recommended for predicting ADMET properties of triazoloquinazoline derivatives?
Methodological Answer:
- Tools : SwissADME, ProTox-II, and pkCSM.
- Key Predictions :
- Absorption : High GI absorption (Caco-2 permeability > 0.9 × 10 cm/s).
- Toxicity : Low hERG inhibition risk (IC > 30 µM).
- Metabolism : CYP2D6 as primary metabolizer; prioritize derivatives with fluorine substituents for enhanced stability .
Q. How can researchers design experiments to elucidate the mechanism of action in kinase inhibition?
Methodological Answer:
- Kinase Assays : Use radioactive P-ATP or fluorescence-based assays (e.g., Adapta™).
- Kinetic Analysis :
- Determine and for ATP binding with/without inhibitor.
- Competitive inhibition confirmed via Lineweaver-Burk plots intersecting on the y-axis.
- Cellular Validation : Western blotting for phospho-EGFR (Tyr1068) downstream signaling .
Q. Methodological Best Practices
Q. How should researchers optimize solubility for in vivo studies without compromising activity?
Methodological Answer:
- Strategies :
- Salt formation (e.g., hydrochloride salts) increases aqueous solubility.
- Co-solvents: 10% DMSO/PEG-400 mixtures for intraperitoneal administration.
- Prodrug Design: Phosphate esters for enhanced bioavailability .
Q. What are the critical controls for ensuring reproducibility in triazoloquinazoline synthesis?
Methodological Answer:
- Essential Controls :
- Monitor reaction progress via TLC (Rf ≈ 0.4 in ethyl acetate/hexane 1:1).
- Use internal standards (e.g., anthracene) for GC-MS quantification.
- Replicate syntheses ≥3 times; report yields as mean ± SD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
